molecular formula C18H18BrN3S B3614923 3-[(3-bromobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole

3-[(3-bromobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No. B3614923
M. Wt: 388.3 g/mol
InChI Key: FUOVOPQWQFLULB-UHFFFAOYSA-N
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Description

The compound “3-[(3-bromobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole” is a unique heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C15H14BrN3OS .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one , often involves the use of 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The presence of the bromobenzylthio, ethyl, and methylphenyl groups further define its unique structure .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for research on “3-[(3-bromobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole” and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(4-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-3-22-17(15-9-7-13(2)8-10-15)20-21-18(22)23-12-14-5-4-6-16(19)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOVOPQWQFLULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-bromobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole

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